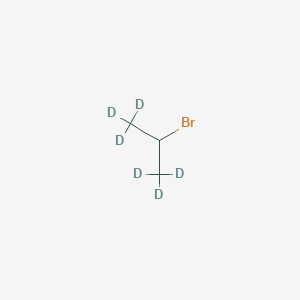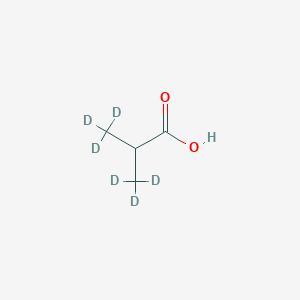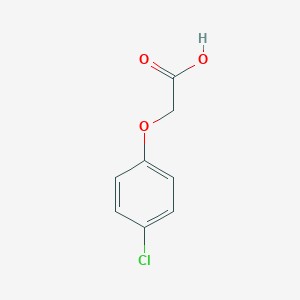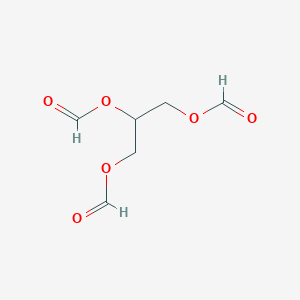
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone
Übersicht
Beschreibung
“1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone” is a biochemical used for proteomics research . It is a reactant used in the preparation of Stigmatellin A . The molecular formula of this compound is C14H18O5 .
Molecular Structure Analysis
The molecular weight of this compound is 266.29 . The IUPAC name is 1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one . The canonical SMILES representation is CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O .Physical And Chemical Properties Analysis
This compound appears as pale yellow crystals . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It has a topological polar surface area of 72.8Ų and an XLogP3 of 2.4 .Wissenschaftliche Forschungsanwendungen
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
The study by T. Yokoyama (2015) delved into the acidolysis of lignin model compounds, particularly focusing on the β-O-4-type. It highlighted the differences in reaction mechanisms based on compound structures and emphasized the significance of γ-hydroxymethyl groups in these processes. This research aids in understanding the nuanced behaviors of chemical compounds like 1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone in lignin degradation and its potential industrial applications in lignin valorization.
Environmental Concerns and Health Impacts
Endocrine Disrupting Effects and Implications for Male Fertility
The research by Raúl Lagos-Cabré & R. Moreno (2012) sheds light on the endocrine-disrupting effects of chemicals found in plastics, such as Bisphenol A and its analogs. They investigate the implications of these chemicals on male fertility, specifically their detrimental effects on spermatogenesis and sexual function. Understanding the biological impacts of such chemicals is crucial in assessing the safety of materials and their environmental footprint.
Contributions to Material Science and Technology
Methylene-Linked Liquid Crystal Dimers and Nematic Phases
The study by P. Henderson & C. Imrie (2011) discusses the transitional properties of methylene-linked liquid crystal dimers. It details how these compounds exhibit various mesophases, contributing to our understanding of material properties in liquid crystals and their potential applications in displays and other technologies.
Biodegradable Plastics and Recycling Strategies
Shimin Kang et al. (2022) provide a comprehensive review of recycling strategies for biodegradable plastics like poly-3-hydroxybutyrate (PHB). The paper explores various conversion methods to transform PHB into valuable chemicals and fuels, highlighting the importance of sustainable materials and their role in mitigating environmental pollution.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRASKLXAHQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)


